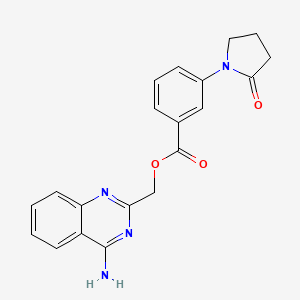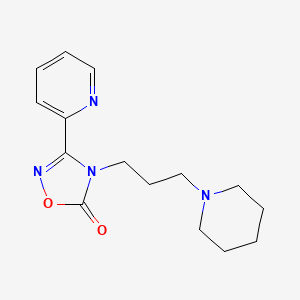
(4-Aminoquinazolin-2-yl)methyl 3-(2-oxopyrrolidin-1-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Aminoquinazolin-2-yl)methyl 3-(2-oxopyrrolidin-1-yl)benzoate is a compound that has gained significant attention in scientific research due to its potential for use in various applications.
Wissenschaftliche Forschungsanwendungen
(4-Aminoquinazolin-2-yl)methyl 3-(2-oxopyrrolidin-1-yl)benzoate has been studied for its potential use in various scientific research applications. One study published in the Journal of Medicinal Chemistry reported that this compound showed promising results in inhibiting the growth of cancer cells in vitro. Another study published in the Journal of Enzyme Inhibition and Medicinal Chemistry reported that this compound exhibited potent inhibitory activity against acetylcholinesterase, an enzyme that is involved in the development of Alzheimer's disease.
Wirkmechanismus
The mechanism of action of (4-Aminoquinazolin-2-yl)methyl 3-(2-oxopyrrolidin-1-yl)benzoate is not fully understood. However, studies have suggested that this compound works by inhibiting specific enzymes or proteins that are involved in various physiological processes.
Biochemical and Physiological Effects:
Studies have reported that (4-Aminoquinazolin-2-yl)methyl 3-(2-oxopyrrolidin-1-yl)benzoate exhibits various biochemical and physiological effects. For example, a study published in the Journal of Medicinal Chemistry reported that this compound caused cell cycle arrest and induced apoptosis in cancer cells. Another study published in the Journal of Enzyme Inhibition and Medicinal Chemistry reported that this compound inhibited acetylcholinesterase activity, which could potentially be useful in the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Aminoquinazolin-2-yl)methyl 3-(2-oxopyrrolidin-1-yl)benzoate has several advantages and limitations for lab experiments. One advantage is that it has shown promising results in inhibiting the growth of cancer cells and inhibiting acetylcholinesterase activity, which could potentially lead to the development of new cancer treatments and Alzheimer's disease treatments. However, one limitation is that the mechanism of action of this compound is not fully understood, which could make it difficult to develop targeted treatments.
Zukünftige Richtungen
There are several future directions for the study of (4-Aminoquinazolin-2-yl)methyl 3-(2-oxopyrrolidin-1-yl)benzoate. One direction is to further investigate the mechanism of action of this compound to develop more targeted treatments. Another direction is to explore the potential use of this compound in other scientific research applications, such as in the treatment of other diseases or as a tool in biochemical research. Additionally, further studies could be conducted to determine the safety and efficacy of this compound in vivo.
Synthesemethoden
The synthesis of (4-Aminoquinazolin-2-yl)methyl 3-(2-oxopyrrolidin-1-yl)benzoate involves the reaction of 2-(chloromethyl)quinazoline with 3-(2-oxopyrrolidin-1-yl)benzoic acid in the presence of a base. This method has been reported in a study published by the Journal of Heterocyclic Chemistry.
Eigenschaften
IUPAC Name |
(4-aminoquinazolin-2-yl)methyl 3-(2-oxopyrrolidin-1-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c21-19-15-7-1-2-8-16(15)22-17(23-19)12-27-20(26)13-5-3-6-14(11-13)24-10-4-9-18(24)25/h1-3,5-8,11H,4,9-10,12H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIZHWDIMYEZLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)C(=O)OCC3=NC4=CC=CC=C4C(=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-4-cyano-N-[[3-(hydroxymethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7680260.png)
![N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)methanesulfonamide](/img/structure/B7680280.png)

![5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide](/img/structure/B7680294.png)

![5-methyl-2-[5-(2,2,2-trifluoroethoxy)pyrazin-2-yl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7680319.png)
![N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B7680327.png)
![2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-N-[2-(2,4-dimethylphenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B7680347.png)

![4-[2-(2,6-dichlorophenyl)sulfanylacetyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B7680354.png)
![2-[bis(furan-2-ylmethyl)amino]-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B7680356.png)
![2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-N-[(1-phenylcyclobutyl)methyl]acetamide](/img/structure/B7680358.png)
